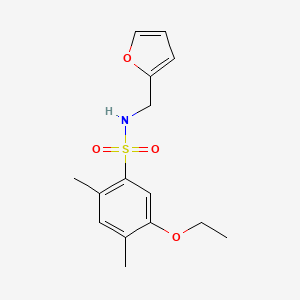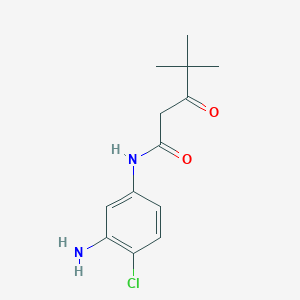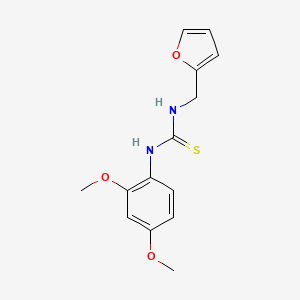![molecular formula C15H13BrN2O2 B5776142 N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)
N-[2-(acetylamino)phenyl]-2-bromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-2-bromobenzamide, also known as BAA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BAA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. The inhibition of PARP by BAA has been found to have several potential applications in various fields of research, including cancer therapy, neuroprotection, and inflammation.
作用机制
N-[2-(acetylamino)phenyl]-2-bromobenzamide works by inhibiting the activity of PARP, an enzyme involved in DNA repair processes. PARP inhibition by N-[2-(acetylamino)phenyl]-2-bromobenzamide leads to the accumulation of DNA damage, which ultimately results in cell death. N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to be a potent and selective inhibitor of PARP, with minimal off-target effects.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to have several biochemical and physiological effects in addition to its PARP inhibitory activity. N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to induce autophagy, a process by which cells degrade and recycle their own components. N-[2-(acetylamino)phenyl]-2-bromobenzamide has also been found to modulate the expression of several genes involved in inflammation and cell survival.
实验室实验的优点和局限性
The advantages of using N-[2-(acetylamino)phenyl]-2-bromobenzamide in lab experiments include its potency and selectivity as a PARP inhibitor, as well as its ability to induce autophagy and modulate gene expression. However, the limitations of using N-[2-(acetylamino)phenyl]-2-bromobenzamide in lab experiments include its relatively low solubility in aqueous solutions, as well as its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on N-[2-(acetylamino)phenyl]-2-bromobenzamide. One area of research could focus on the development of more potent and selective PARP inhibitors based on the structure of N-[2-(acetylamino)phenyl]-2-bromobenzamide. Another area of research could focus on the use of N-[2-(acetylamino)phenyl]-2-bromobenzamide in combination with other agents, such as chemotherapy or immunotherapy, to enhance the efficacy of cancer treatment. Additionally, further research could be conducted on the potential neuroprotective effects of N-[2-(acetylamino)phenyl]-2-bromobenzamide in various neurological disorders.
合成方法
The synthesis of N-[2-(acetylamino)phenyl]-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield N-[2-(acetylamino)phenyl]-2-bromobenzamide.
科学研究应用
N-[2-(acetylamino)phenyl]-2-bromobenzamide has been extensively studied for its potential applications in cancer therapy. PARP inhibitors such as N-[2-(acetylamino)phenyl]-2-bromobenzamide have been found to be effective in treating cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated breast and ovarian cancers. N-[2-(acetylamino)phenyl]-2-bromobenzamide has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In addition to cancer therapy, N-[2-(acetylamino)phenyl]-2-bromobenzamide has also been studied for its potential neuroprotective effects. PARP inhibition by N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to reduce neuronal damage and improve functional recovery in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2-acetamidophenyl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-8-4-5-9-14(13)18-15(20)11-6-2-3-7-12(11)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDIKBWPYRLHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-bromobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)


![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)




![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)


